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molecular formula C7H11NOS B117163 (4-Isopropylthiazol-2-yl)methanol CAS No. 156589-83-2

(4-Isopropylthiazol-2-yl)methanol

Cat. No. B117163
M. Wt: 157.24 g/mol
InChI Key: YJTSEYDGJPGJPR-UHFFFAOYSA-N
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Patent
US06515124B2

Procedure details

Sodium borohydride (40.4 g, 1.07 mol) was added in portions over 5-6 min to a cooled (5° C.) solution of 4-(1-methylethyl)thiazole-2-carboxylic acid ethyl ester (Example 12; 193 g, 0.97 mol) in ethanol (1.0 L). The solution was allowed then to stir at room temperature overnight. Examination of the reaction by tlc showed that a minor amount of starting ester remained. A second portion of sodium borohydride (4.0 g, 107 mmol) was added and after the mixture was stirred at ambient temperature for 40 min, the volatiles were removed under reduced pressure. Water (1.5 L) was added and the mixture was adjusted to pH 5-6 using acetic acid, then was extracted with chloroform (3×500 mL). The organic extracts were washed with brine (500 mL), dried (MgSO4), filtered and concentrated in vacuo to give 125 g of the crude alcohol as an oil. The oil was slurried in diethyl ether/hexane (1:19, 500 mL) and after the mixture was cooled, the resulting solids were collected by filtration, were washed with hexane and dried to give 4-(1-methylethyl)thiazole-2-methanol (102.6 g, 67.4% yield).
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
193 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([O:5][C:6]([C:8]1[S:9][CH:10]=[C:11]([CH:13]([CH3:15])[CH3:14])[N:12]=1)=O)C>C(O)C>[CH3:14][CH:13]([C:11]1[N:12]=[C:8]([CH2:6][OH:5])[S:9][CH:10]=1)[CH3:15] |f:0.1|

Inputs

Step One
Name
Quantity
40.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Two
Name
Quantity
193 g
Type
reactant
Smiles
C(C)OC(=O)C=1SC=C(N1)C(C)C
Name
Quantity
1 L
Type
solvent
Smiles
C(C)O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Examination of the reaction by tlc
STIRRING
Type
STIRRING
Details
after the mixture was stirred at ambient temperature for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the volatiles were removed under reduced pressure
ADDITION
Type
ADDITION
Details
Water (1.5 L) was added
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (3×500 mL)
WASH
Type
WASH
Details
The organic extracts were washed with brine (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC(C)C=1N=C(SC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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